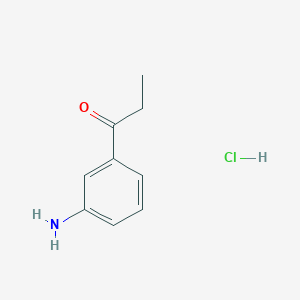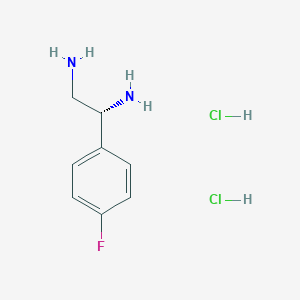
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a fluorophenyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ethylenediamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to ensure complete conversion.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure is conducive to the development of drugs targeting specific biological pathways, particularly those involving amine receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the diamine backbone facilitates interactions with biological molecules. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(4-Bromophenyl)ethane-1,2-diamine 2hcl: Similar structure but with a bromine atom instead of fluorine.
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2hcl imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H13Cl2FN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
(1R)-1-(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11FN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1 |
Clé InChI |
ZXRVWUQAHYFNLP-JZGIKJSDSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](CN)N)F.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1C(CN)N)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


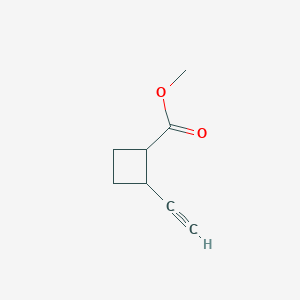
![4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)


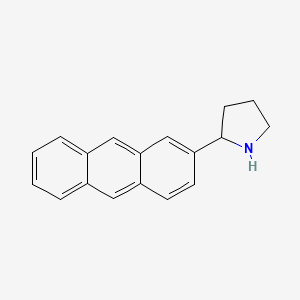
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)
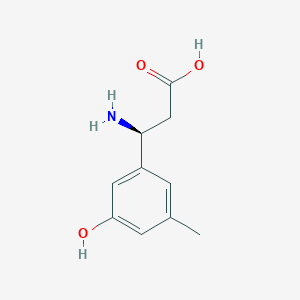


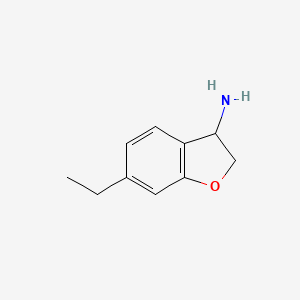
![Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13044116.png)
